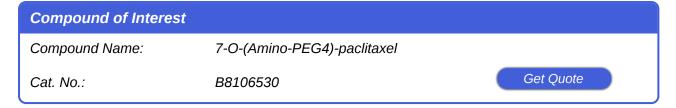


Preparing 7-O-(Amino-PEG4)-paclitaxel Stock Solutions: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of **7-O- (Amino-PEG4)-paclitaxel** stock solutions. This compound is a derivative of paclitaxel, a potent anti-cancer agent, and incorporates a PEG linker with a terminal amine group, making it suitable for conjugation to other molecules, such as in the development of Antibody-Drug Conjugates (ADCs).[1][2]

Compound Information and Properties

7-O-(Amino-PEG4)-paclitaxel is a white to yellow solid.[3] The hydrophilic PEG spacer enhances its compatibility in aqueous media.[2][4] The terminal amine group can react with carboxylic acids, activated NHS esters, and carbonyls.[1][2][4]

Table 1: Physicochemical Properties of 7-O-(Amino-PEG4)-paclitaxel

Property	Value	Source(s)
Molecular Formula	C58H72N2O19	[4][5]
Molecular Weight	1101.2 g/mol	[2][4]
Purity	≥95% - 98%	[2][4]
Appearance	Solid	[3][4]



Solubility and Recommended Solvents

The solubility of **7-O-(Amino-PEG4)-paclitaxel** is a critical factor in the preparation of stock solutions.

Table 2: Solubility Data

Solvent	Concentration	Notes	Source(s)
Dimethyl Sulfoxide (DMSO)	≥ 50 mg/mL (≥ 45.41 mM)	Use newly opened, hygroscopic DMSO for best results.	[1][3][6]

Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of **7-O-(Amino-PEG4)-paclitaxel**.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound.

Table 3: Storage and Stability Guidelines

Form	Storage Temperature	Stability	Notes	Source(s)
Solid (Powder)	-20°C	Up to 3 years	[1][3]	
Stock Solution in Solvent	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.	[1][3]
-20°C	Up to 1 month	[1][3][7]		

It is strongly recommended to prepare and use solutions on the same day.[7] If advance preparation is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C or -80°C.[7] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[7]



Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **7-O-(Amino-PEG4)-paclitaxel** in DMSO.

Materials:

- 7-O-(Amino-PEG4)-paclitaxel (solid)
- Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- · Calibrated micropipettes and sterile tips
- Vortex mixer
- Analytical balance

Procedure:

- Equilibration: Allow the vial of 7-O-(Amino-PEG4)-paclitaxel to warm to room temperature for at least one hour before opening.
- Weighing: Accurately weigh the desired amount of the solid compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 11.01 mg of **7-O-(Amino-PEG4)-paclitaxel** (Molecular Weight = 1101.2 g/mol).
- Dissolution: Add the appropriate volume of DMSO to the weighed compound. For a 10 mM solution, if you weighed out 11.01 mg, you would add 1 mL of DMSO. It is recommended to add the solvent incrementally and vortex gently to facilitate dissolution.
- Verification of Dissolution: Ensure the solid is completely dissolved. The solution should be clear.



- Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles the main stock undergoes.
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

Table 4: Example Volumes for Stock Solution Preparation

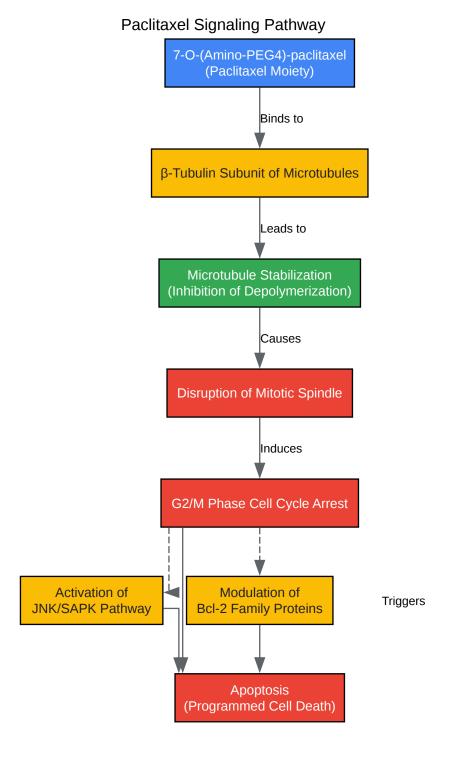
Desired Concentration	Mass of Compound	Volume of DMSO
1 mM	1 mg	0.9081 mL
5 mM	5 mg	0.9081 mL
10 mM	10 mg	0.9081 mL

This table is based on calculations provided by MedChemExpress and assumes complete dissolution.[3][6]

Mechanism of Action of Paclitaxel and Signaling Pathway

The active moiety of the compound, paclitaxel, exerts its anti-cancer effects primarily by targeting microtubules.[8] It binds to the β -tubulin subunit, stabilizing the microtubules and preventing their depolymerization.[8][9][10] This disruption of microtubule dynamics interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[9][10][11] Paclitaxel-induced apoptosis can be mediated through various signaling pathways, including the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway and the modulation of Bcl-2 family proteins.[8][9]





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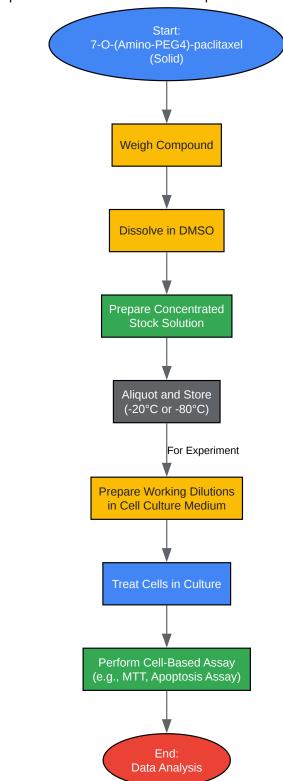
Caption: Paclitaxel's mechanism of action leading to apoptosis.



Experimental Workflow: From Compound to Cell-Based Assay

The following diagram illustrates a typical workflow for preparing and using **7-O-(Amino-PEG4)-paclitaxel** in a cell-based assay.





Experimental Workflow: Stock Preparation to Cell Assay

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Caption: Workflow for preparing and using the stock solution.



For in vitro studies, such as cell viability assays (e.g., MTT assay) or apoptosis assays (e.g., Annexin V staining), the prepared stock solution is further diluted to the desired final concentrations in the appropriate cell culture medium before being added to the cells.[12][13] [14] The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

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